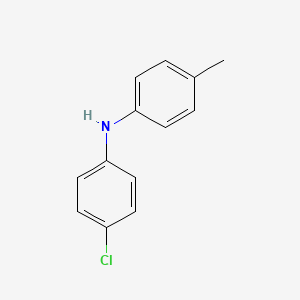
4-Chloro-N-(4-methylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorophenyl group and a 4-methyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method for synthesizing N-(4-chlorophenyl)-4-methylaniline involves the reaction of 4-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Reductive Amination: Another method involves the reductive amination of 4-chlorobenzaldehyde with 4-methylaniline using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-methylaniline often involves large-scale aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
化学反应分析
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-4-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N-(4-chlorophenyl)-4-methylcyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: N-(4-chlorophenyl)-4-methylcyclohexylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: N-(4-chlorophenyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Drug Development: It serves as a precursor in the development of drugs with potential therapeutic applications, particularly in the treatment of diseases involving the central nervous system.
Industry:
Dye and Pigment Production: N-(4-chlorophenyl)-4-methylaniline is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-(4-chlorophenyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular functions.
相似化合物的比较
N-(4-chlorophenyl)-4-methylbenzamide: Similar structure but with a benzamide group instead of an aniline group.
N-(4-chlorophenyl)-4-methylphenol: Similar structure but with a phenol group instead of an aniline group.
N-(4-chlorophenyl)-4-methylpyridine: Similar structure but with a pyridine ring instead of an aniline group.
Uniqueness: N-(4-chlorophenyl)-4-methylaniline is unique due to its specific combination of a 4-chlorophenyl group and a 4-methyl group attached to an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
生物活性
4-Chloro-N-(4-methylphenyl)aniline, also known as 4-chloro-ortho-toluidine, is an aromatic amine with significant biological activity. This compound has garnered attention due to its potential implications in various fields, including toxicology, pharmacology, and environmental science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.
- Molecular Formula : C14H12ClN
- Molecular Weight : 233.70 g/mol
- IUPAC Name : this compound
- CAS Number : 21648-16-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicological Effects
- Carcinogenic Potential : Studies have indicated that exposure to 4-chloro-ortho-toluidine may be linked to an increased risk of bladder cancer. A mortality study among workers exposed to this compound reported a significant excess of bladder tumors, suggesting a potential carcinogenic effect .
- Genotoxicity : Research has shown that 4-chloro-ortho-toluidine exhibits genotoxic properties, which can lead to DNA damage in various cellular models. This raises concerns regarding its use in industrial applications .
- Antimicrobial Activity
- Pharmacological Applications
Case Study 1: Occupational Exposure and Health Risks
A study conducted on workers in a chemical manufacturing plant revealed that exposure to 4-chloro-ortho-toluidine was prevalent among employees involved in the production of pesticides. Urinary biomarkers indicated significant levels of this compound, correlating with acute health issues such as bladder cancer .
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that while it exhibited some antibacterial activity, further research is required to determine its effectiveness and mechanism of action .
The mechanism through which this compound exerts its biological effects is not fully understood but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its toxicological profile.
- Cell Membrane Disruption : Its interaction with bacterial cell membranes could explain its antimicrobial properties.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Toxicity Level | Antimicrobial Activity |
|---|---|---|---|
| This compound | 233.70 g/mol | Moderate | Moderate |
| 4-Chloroaniline | 173.60 g/mol | High | Low |
| N-(4-Methylphenyl)-2-{[4-(prop-2-en-1-yl)-5- | Moderate | High |
属性
CAS 编号 |
21648-16-8 |
|---|---|
分子式 |
C13H12ClN |
分子量 |
217.69 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 |
InChI 键 |
RQEVUKLMULASCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















